N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide
Description
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide is a complex organic compound featuring a thiazole ring, a morpholine ring, and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-10-18-16(23-11)12(2)19-15(21)14-9-13(3-4-17-14)20-5-7-22-8-6-20/h3-4,9-10,12H,5-8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXOAJYDHBUWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)NC(=O)C2=NC=CC(=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the thiazole intermediate.
Morpholine Ring Introduction: The morpholine ring is often introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.
Final Coupling: The final step involves coupling the thiazole-pyridine intermediate with the morpholine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule
Medicine
In medicine, the compound is investigated for its pharmacological properties. Compounds containing thiazole and morpholine rings have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The morpholine ring can enhance the compound’s solubility and bioavailability, while the pyridine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide
- N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-piperidin-4-ylpyridine-2-carboxamide
- N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-pyrrolidin-4-ylpyridine-2-carboxamide
Uniqueness
The unique combination of the thiazole, morpholine, and pyridine rings in this compound provides a distinct set of chemical and biological properties. This compound’s structure allows for multiple points of interaction with biological targets, making it a valuable candidate for drug development and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
